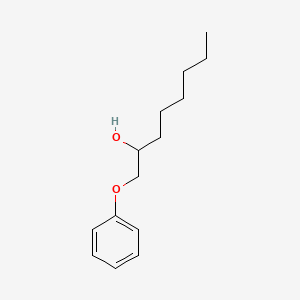
1-Phenoxyoctan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenoxyoctan-2-OL is an organic compound with the molecular formula C14H22O2. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenoxyoctan-2-OL can be synthesized through several methods. One common approach involves the reaction of phenol with 1-bromo-octane in the presence of a base, such as potassium carbonate, to form 1-phenoxyoctane. This intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.
Reaction Scheme:
- Phenol + 1-Bromo-octane → 1-Phenoxyoctane
- 1-Phenoxyoctane + H2O (acidic conditions) → this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenoxyoctan-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted phenoxy derivatives
Applications De Recherche Scientifique
1-Phenoxyoctan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: It serves as a reagent in biochemical assays and as a potential bioactive compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenoxyoctan-2-OL depends on its application. In biological systems, it may interact with cellular membranes, proteins, or enzymes, altering their function. Its phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing its activity and specificity.
Comparaison Avec Des Composés Similaires
1-Phenoxyoctan-2-OL can be compared with other phenoxy alcohols, such as:
1-Phenoxypropan-2-OL: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
1-Phenoxybutan-2-OL: Another similar compound with a four-carbon chain, used in different applications due to its distinct properties.
Uniqueness: this compound’s longer carbon chain provides it with unique solubility and reactivity characteristics, making it suitable for specific industrial and research applications that shorter-chain phenoxy alcohols may not fulfill.
Propriétés
Numéro CAS |
140193-28-8 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
1-phenoxyoctan-2-ol |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3 |
Clé InChI |
DEGNOMNXOXOBSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(COC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


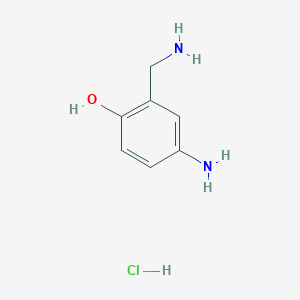
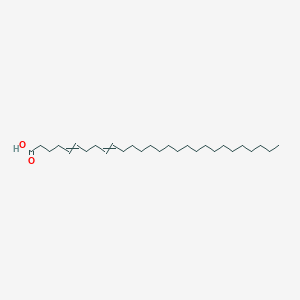
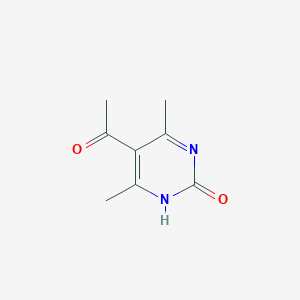
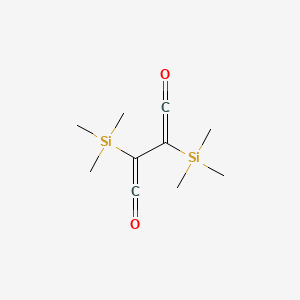
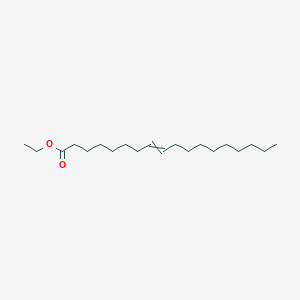
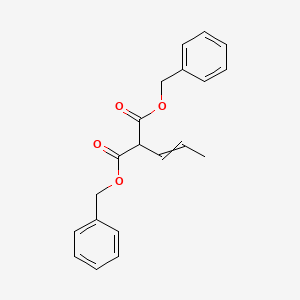
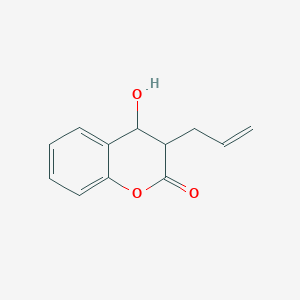
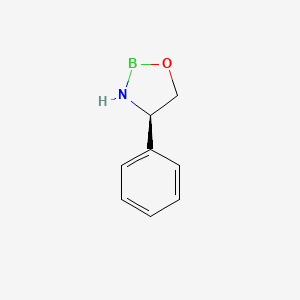
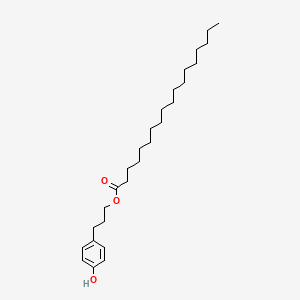
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
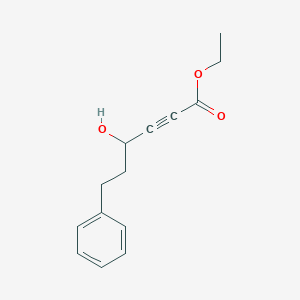
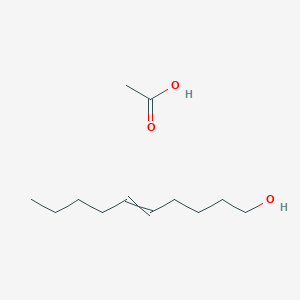
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
